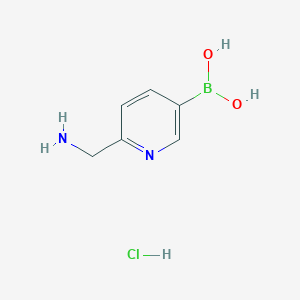

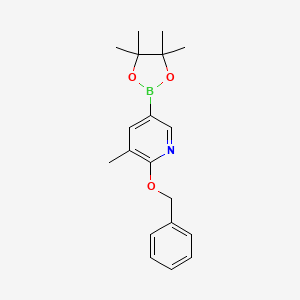

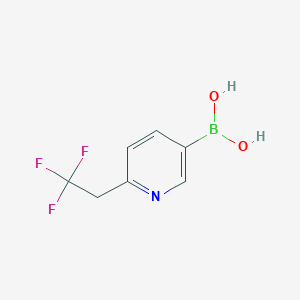

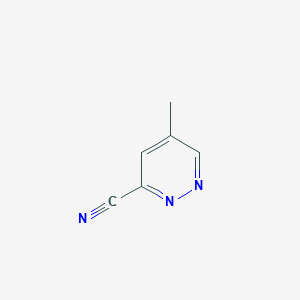

![molecular formula C10H9FN2O2 B1403085 Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313408-99-9](/img/structure/B1403085.png)

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Overview

Description

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle .

Molecular Structure Analysis

The molecular structure of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been determined using spectroscopic techniques . The structure was further confirmed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .Physical And Chemical Properties Analysis

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . Its molecular weight is 208.19 .Scientific Research Applications

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for the development of antituberculosis (TB) agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : The acute TB mouse model indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds .

GABA A Receptor Agonists

- Scientific Field : Neuropharmacology

- Application Summary : Some compounds of the imidazo[4,5-c]pyridine core, such as Bamaluzole, are GABA A receptor agonists .

- Methods of Application : These compounds are typically synthesized and then tested for their ability to modulate the GABA A receptor .

- Results or Outcomes : Bamaluzole was patented as an anticonvulsant by Merck, but it was never marketed .

Pyrrolopyrazine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, is a biologically active scaffold . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Electrophilic Fluorination

- Scientific Field : Organic Chemistry

- Application Summary : Imidazoheterocycles, including imidazo[1,2-a]pyridine, can undergo electrophilic fluorination .

- Methods of Application : The specific methods of application would depend on the specific reaction conditions and the desired product .

- Results or Outcomes : The outcomes of these reactions would be fluorinated imidazoheterocycles, which could have a variety of applications in medicinal chemistry and other fields .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have exhibited various biological activities, such as antimicrobial .

- Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Drug Discovery Research

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound that could potentially be used in drug discovery research .

- Methods of Application : The specific methods of application would depend on the specific reaction conditions and the desired product .

- Results or Outcomes : The outcomes of these reactions would be fluorinated imidazoheterocycles, which could have a variety of applications in medicinal chemistry and other fields .

Safety And Hazards

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . Therefore, future research may focus on exploring new derivatives of imidazo[1,2-a]pyridine and their potential applications in drug discovery .

properties

IUPAC Name |

ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJISWZLKSURKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

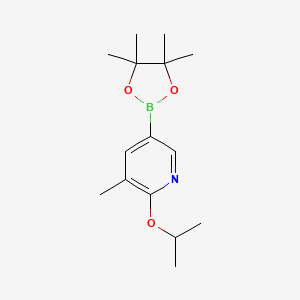

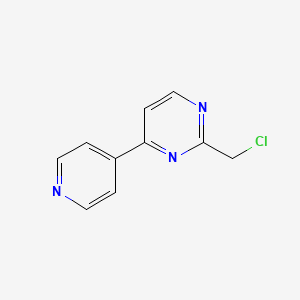

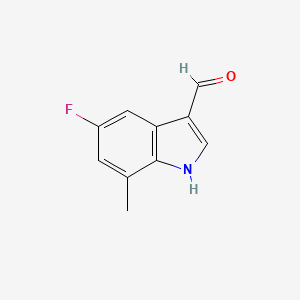

![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)